REACTION_CXSMILES
|
BrBr.[C:3]([C:5]([C:22]#[N:23])=[N:6][C:7]([CH3:21])=[C:8]([N:15]1CCOCC1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[N:4].N>C(Cl)Cl>[C:3]([C:5]1[C:22]([NH2:23])=[N:15][C:8]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[C:7]([CH3:21])[N:6]=1)#[N:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
1,1-dicyano-3-methyl-4-morpholino-4-phenyl-2-aza-1,3-butadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=NC(=C(C1=CC=CC=C1)N1CCOCC1)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor provided with a stirring device
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
in vacuo and recrystallisation of the crude product from methanol, 0.95 parts of 2-cyano-3-amino-5-phenyl-6-methyl-pyrazine
|
Type
|
CUSTOM
|
Details
|
are obtained in a field of 91% with respect to the starting azadiene
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=NC(=C(N=C1N)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |